tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1188265-73-7
VCID: VC3402602
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)CCO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

CAS No.: 1188265-73-7

Cat. No.: VC3402602

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate - 1188265-73-7

Specification

CAS No. 1188265-73-7
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3
Standard InChI Key FPQSSQQQKLJLPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)CCO
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CCO

Introduction

Chemical Structure and Properties

Molecular Information

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate is characterized by the molecular formula C11H22N2O3 and has a molecular weight of 230.30 g/mol . The compound's structure features a piperazine ring substituted with a tert-butyloxycarbonyl (Boc) group and a hydroxyethyl side chain. This unique structural configuration contributes to its biological interactions and pharmaceutical potential.

Structural Identifiers

The compound can be identified through various chemical notations, providing standardized ways to represent its structure. These identifiers are essential for researchers to accurately reference and study the compound across different databases and research platforms.

Identifier TypeValue
IUPAC Nametert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CCO
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3
InChIKeyFPQSSQQQKLJLPA-UHFFFAOYSA-N

Table 1: Structural identifiers for tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

Physical and Chemical Characteristics

The compound typically appears as a solid with high purity levels (≥95%) when prepared for research applications. The presence of both the hydroxyethyl group and the piperazine ring provides opportunities for hydrogen bonding and other interactions, influencing its solubility profile and reactivity patterns.

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate exhibits noteworthy antimicrobial activity against both Gram-positive and Gram-negative bacteria. Particularly impressive is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating antibiotic-resistant infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

PathogenActivity LevelMechanism of Action
Staphylococcus aureus (MRSA)High inhibitoryDisruption of cell wall synthesis
Escherichia coliModerate inhibitionInhibition of metabolic pathways
Mycobacterium tuberculosisPotential activityTargeting cell wall components

Table 2: Antimicrobial activity profile of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

Cytotoxicity Studies

Alongside its antimicrobial properties, researchers have evaluated the cytotoxicity of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate against various human cell lines. Studies involving HepG2 liver cancer cells revealed an IC50 value indicating moderate cytotoxicity. This finding suggests potential anticancer activity, though further optimization would be necessary to enhance selectivity toward cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) study has been conducted to understand how structural modifications affect the biological activity of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate. Researchers have found that altering the side chains or substituents on the piperazine ring produces compounds with varying efficacy against different microbial strains. Compounds featuring longer alkyl chains demonstrated increased activity against certain pathogens, suggesting that hydrophobic interactions play a crucial role in antimicrobial efficacy.

Pharmacological Properties

Neuroprotective Effects

Preliminary research suggests that tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate may possess neuroprotective properties. Studies indicate potential benefits in models of neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate dopaminergic pathways suggests it could play a role in alleviating symptoms associated with neurodegeneration.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. While the exact mechanisms remain under investigation, the piperazine scaffold has been associated with anti-inflammatory effects in various research contexts, making this compound a candidate for further exploration in treating inflammatory conditions.

Chemical Reactions Analysis

Types of Reactions

As a versatile chemical entity, tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate can participate in various reaction types:

Oxidation Reactions

The hydroxyl group in the hydroxyethyl side chain can undergo oxidation to form a carbonyl group, creating aldehydes or ketones depending on the oxidizing agent and conditions employed.

Reduction Reactions

Conversely, carbonyl groups can be reduced to hydroxyl groups using appropriate reducing agents, allowing for synthetic modifications of the compound.

Substitution Reactions

The tert-butyl group can be substituted with other alkyl or aryl groups, enabling the creation of analogues with potentially different biological profiles.

Common Reagents and Conditions

Different chemical transformations of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate typically employ specific reagents:

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4, CrO3Aqueous or organic solvent, controlled temperature
ReductionNaBH4, LiAlH4Low temperature, inert atmosphere
SubstitutionAlkyl halides, aryl halidesBase (e.g., NaH), aprotic solvent

Table 3: Common reagents and conditions for chemical transformations

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and appropriate hydroxyethyl reagents under controlled conditions. The synthetic route often requires careful temperature control and selection of appropriate solvents to ensure high yields and purity.

Industrial Production

For larger-scale production, industrial methods employ automated reactors and continuous flow systems to enhance efficiency and yield. Advanced purification techniques, including high-performance liquid chromatography (HPLC), ensure the purity of the final product, which is crucial for research and pharmaceutical applications.

Research Applications

Role in Medicinal Chemistry

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate serves as an important building block in medicinal chemistry. Its piperazine core is a privileged structure in drug design, appearing in numerous pharmaceutically active compounds. The presence of a Boc protecting group allows for selective chemical modifications, making it valuable in multi-step synthetic routes toward more complex bioactive molecules.

Industry Applications

Beyond medicinal chemistry, the compound finds applications in various industrial sectors:

Pharmaceutical Development

Used in the synthesis of drug candidates targeting various therapeutic areas, including antimicrobial, anticancer, and neurological agents.

Agrochemical Research

The compound's structural features make it potentially useful in developing new pesticides and plant growth regulators.

Material Science

Derivatives of this compound may contribute to the development of functional materials with specific chemical, physical, or biological properties.

Spectroscopic Characterization

Mass Spectrometry Data

The mass spectrometric analysis of tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate provides valuable information for its identification and characterization. Predicted collision cross-section data helps establish its identity in complex mixtures.

Adductm/zPredicted CCS (Ų)
[M+H]+231.17032155.6
[M+Na]+253.15226163.1
[M+NH4]+248.19686160.6
[M+K]+269.12620160.1
[M-H]-229.15576153.0
[M+Na-2H]-251.13771156.8
[M]+230.16249155.4
[M]-230.16359155.4

Table 4: Predicted mass spectrometry data for tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

Emerging Research Directions

Isomeric Variations

Studies on the (R) isomer of tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate have revealed potentially different biological activities compared to the racemic mixture. This stereoselective approach to studying the compound may yield valuable insights into structure-function relationships and guide the development of more effective therapeutic agents.

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